LY3007113 -

LY3007113

Catalog Number: EVT-255938
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent.
Source

LY3007113 was synthesized and is supplied in capsule form (10 mg and 40 mg) for oral administration. The compound has been investigated through clinical trials to evaluate its pharmacokinetics, safety, and efficacy in patients with advanced cancer .

Classification

LY3007113 falls under the category of small molecule inhibitors, specifically targeting the p38 MAPK pathway. This classification is significant as it positions LY3007113 within a broader context of therapeutic agents aimed at modulating critical signaling pathways involved in disease processes .

Synthesis Analysis

The synthesis of LY3007113 involves complex organic chemistry techniques that are proprietary to Eli Lilly. While specific synthetic routes are not publicly detailed, the compound is characterized by its ability to inhibit p38 MAPK activity effectively. The synthesis typically includes several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that contain heterocyclic structures.
  2. Reactions: Various reactions such as coupling reactions, cyclization, and functional group modifications are employed to construct the final molecular framework.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the desired product.

Technical details regarding specific reagents and conditions remain confidential but are essential for ensuring the compound's potency and selectivity against p38 MAPK .

Molecular Structure Analysis

Structure

The molecular structure of LY3007113 features a heterocyclic backbone typical of many kinase inhibitors. While the exact structure is proprietary, it is known to include nitrogen-containing rings which contribute to its biological activity.

Data

  • Molecular Weight: Approximately 400 g/mol (exact value may vary depending on specific formulation).
  • Chemical Formula: C19H22N4O2 (indicative formula; actual may vary).

The structural characteristics allow for effective binding to the ATP-binding site of p38 MAPK, thereby inhibiting its activity .

Chemical Reactions Analysis

LY3007113 primarily engages in competitive inhibition with p38 MAPK. The following reactions are notable:

  1. Inhibition Mechanism: The compound binds to the ATP-binding pocket of p38 MAPK, preventing ATP from interacting with the enzyme.
  2. Biochemical Assays: Various assays have demonstrated that LY3007113 can significantly reduce phosphorylation levels of downstream targets in cellular models.

Technical details regarding these reactions involve kinetic studies that measure inhibition constants and the impact on downstream signaling pathways .

Mechanism of Action

LY3007113 exerts its effects by inhibiting p38 MAPK activity, which is implicated in inflammatory responses and cancer progression. The mechanism can be summarized as follows:

  1. Binding: Upon administration, LY3007113 binds to the ATP-binding site of p38 MAPK.
  2. Inhibition of Phosphorylation: This binding prevents phosphorylation of substrates that are critical for cell proliferation and survival.
  3. Downstream Effects: Inhibition leads to reduced expression of pro-inflammatory cytokines and altered tumor microenvironment dynamics.

Pharmacokinetic studies have shown that maximal inhibition occurs at doses where plasma concentrations reach therapeutic levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Form: Solid capsules (10 mg and 40 mg).
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Chemically stable under recommended storage conditions.
  • pH Sensitivity: Stability may vary with changes in pH; optimal conditions need to be maintained during formulation.

Relevant data from pharmacokinetic studies indicate that LY3007113 has a half-life of approximately 10 hours, allowing for twice-daily dosing regimens .

Applications

LY3007113 has been primarily investigated for its potential applications in treating various forms of cancer due to its ability to inhibit tumor growth through modulation of signaling pathways involved in cell survival and inflammation. Its applications include:

  • Cancer Treatment: Targeting advanced solid tumors where p38 MAPK is known to play a role.
  • Research Tool: Used in preclinical studies to understand p38 MAPK's role in cancer biology and therapeutic resistance.

Despite its promise, further clinical development has been limited due to challenges in achieving biologically effective doses without significant toxicity .

Introduction to p38 MAPK Signaling in Oncogenesis

Role of p38 MAPK in Tumor Microenvironment Regulation

The p38 mitogen-activated protein kinase (MAPK) pathway serves as a critical signaling nexus that modulates the tumor microenvironment (TME) by regulating cytokine production, stromal interactions, and immune evasion. In advanced cancers, p38 MAPK activation promotes the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) from both tumor and stromal cells. These cytokines establish a pro-tumorigenic niche that facilitates cancer cell survival, angiogenesis, and metastasis [1] [2]. Mechanistically, p38 phosphorylates downstream substrates like MAPK-activated protein kinase 2 (MAPKAP-K2), which stabilizes cytokine mRNAs and amplifies inflammatory signaling cascades [2] [6]. Preclinical studies in xenograft models of ovarian cancer, glioblastoma, and leukemia demonstrated that LY3007113—a selective p38 MAPK inhibitor—suppresses phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs) and tumor tissues, disrupting cytokine-mediated crosstalk within the TME [2] [3].

Table 1: p38 MAPK-Regulated Cytokines in the Tumor Microenvironment

CytokineFunction in TMEUpstream Regulator
TNF-αPromotes angiogenesis and metastasisp38/MAPKAP-K2 complex
IL-6Enhances cancer cell survival and proliferationp38γ isoform
IL-8Recruits immunosuppressive cellsp38α isoform
VEGFStimulates endothelial cell migrationp38δ isoform

p38 Isoform-Specific Contributions to Cancer Progression (α, β, γ, δ)

The four p38 isoforms (α, β, γ, δ) exhibit distinct expression patterns and functional roles in malignancies due to divergent substrate specificities and tissue distributions. p38α (MAPK14) is ubiquitously expressed and exhibits context-dependent duality: it can induce apoptosis in response to cellular stress yet paradoxically promote chemoresistance via DNA repair mechanisms [5] [7]. In contrast, p38γ (MAPK12) harbors a unique C-terminal PDZ-binding motif (-KETXL) that enables interactions with scaffolding proteins like SAP97/hDlg and protein tyrosine phosphatase PTPH1. This structural specialization facilitates Ras-dependent transformation and is frequently overexpressed in gastrointestinal cancers. For example, in colorectal cancer (CRC), p38γ activates β-catenin/Wnt signaling and matrix metalloproteinase-9 (MMP-9) to drive invasion [4] [10]. p38δ (MAPK13) is enriched in pancreatic and intestinal tissues and contributes to insulin resistance-associated tumorigenesis, while p38β (MAPK11) shows functional redundancy with p38α in most contexts [5] [8]. Isoform-selective inhibitors remain under development; LY3007113 primarily targets p38α/β but shows limited activity against p38γ/δ [2] [6].

Table 2: Oncogenic Functions of p38 MAPK Isoforms

IsoformGeneTissue EnrichmentPro-Tumorigenic Functions
p38αMAPK14UbiquitousChemoresistance, IL-6 production
p38βMAPK11BrainRedundant with p38α
p38γMAPK12Skeletal muscle, GI tractWnt/β-catenin activation, MMP-9 transcription
p38δMAPK13Pancreas, intestineCell migration via VEGF secretion

Rationale for Targeting p38 MAPK in Advanced Malignancies

Targeting p38 MAPK represents a strategic approach to disrupt tumor-stromal communication and reverse therapy resistance in refractory cancers. The phase 1 study of LY3007113 established proof-of-concept for target engagement, demonstrating dose-dependent inhibition of MAPKAP-K2 phosphorylation in PBMCs [2] [3]. However, achieving sustained and complete pathway suppression proved challenging: maximal inhibition (80%) of MAPKAP-K2 was not attained, and suboptimal inhibition (<60%) persisted beyond 6 hours post-dosing, failing to meet the predefined biologically effective dose (BED) threshold [1] [6]. This pharmacodynamic shortfall occurred despite dose-proportional pharmacokinetics and a defined maximum tolerated dose (MTD) of 30 mg every 12 hours [3] [6]. The clinical efficacy of LY3007113 was limited—only 3 of 27 patients achieved stable disease in the dose-expansion cohort—highlighting the need for isoform-refined inhibitors or rational combinations [2] [6]. Emerging evidence suggests that p38γ-specific inhibition may be particularly relevant in gastrointestinal cancers, where its overexpression correlates with metastatic burden and poor survival [4] [10]. Future efforts should prioritize compounds with enhanced selectivity for oncogenic isoforms (e.g., p38γ) and optimized pharmacodynamic profiles to overcome the limitations observed with pan-p38 inhibitors.

Key Challenges in p38 MAPK Therapeutic Targeting:

  • Toxicity-Efficacy Trade-off: Dose-limiting toxicities (e.g., hepatic enzyme elevation) preclude administration at biologically active doses [1].
  • Isoform Functional Heterogeneity: Pan-inhibition may suppress tumor-suppressive functions of p38α while inadequately targeting oncogenic p38γ [5] [10].
  • Compensatory Pathway Activation: Crosstalk with ERK or JNK pathways may diminish single-agent efficacy [7].

Properties

Product Name

LY3007113

Molecular Formula

Unknown

Synonyms

LY3007113; LY-3007113; LY 3007113.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.